(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate
Brand Name: Vulcanchem
CAS No.: 17026-42-5
VCID: VC0117798
InChI: InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m0./s1
SMILES: C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Molecular Formula: C18H14O8
Molecular Weight: 376.3 g/mol

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate

CAS No.: 17026-42-5

Reference Standards

VCID: VC0117798

Molecular Formula: C18H14O8

Molecular Weight: 376.3 g/mol

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate - 17026-42-5

CAS No. 17026-42-5
Product Name (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate
Molecular Formula C18H14O8
Molecular Weight 376.3 g/mol
IUPAC Name (2S,3S)-2,3-dibenzoyloxybutanedioic acid;hydrate
Standard InChI InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m0./s1
Standard InChIKey YONLFQNRGZXBBF-KBPBESRZSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
SMILES C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Canonical SMILES C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Synonyms (2S,3S)-2,3-Bis(benzoyloxy)butanedioic Acid; (+)-Di-O-benzoyl-D-tartaric Acid; (+)-O,O’-Dibenzoyl-(2S,3S)-tartaric Acid; (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid; NSC 97424;
PubChem Compound 11667949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator